Methyl 4-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzoate
描述
属性
IUPAC Name |
methyl 4-(4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carbonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-26-20(25)15-8-6-14(7-9-15)19(24)22-11-10-21(13-22)12-17(23)16-4-2-3-5-18(16)27-21/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDOCAKKFXCOMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzoate typically involves multi-step reactions. One common method includes the condensation of chroman-2-one with pyrrolidine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure. The final step involves esterification with methyl benzoate to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
Methyl 4-(4-oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild heating conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-(4-oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 4-(4-oxospiro[chroman-2,3’-pyrrolidin]-1’-ylcarbonyl)benzoate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound can be compared to derivatives of methyl benzoate-linked heterocycles, such as the piperazine-quinoline-benzoate series (C1–C7) described in . Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparisons
*Inferred from analogous compounds in and .
Key Differences and Implications
Core Structure: The target compound’s spirocyclic chroman-pyrrolidinone core introduces conformational rigidity, which may enhance binding specificity to biological targets compared to the piperazine-quinoline backbone in C1–C7. In contrast, the piperazine linker in C1–C7 provides flexibility, which could facilitate interactions with larger binding pockets but may reduce metabolic resistance .
Substituent Effects: The methyl benzoate group in the target compound is a simple ester, whereas C1–C7 feature diverse substituents (e.g., halogens, trifluoromethyl) on the quinoline ring. These substituents in C1–C7 are known to modulate electronic properties and lipophilicity, impacting solubility and membrane permeability .
Synthetic Complexity :
- The spirocyclic core likely requires multi-step cyclization and protection/deprotection strategies (e.g., tert-butyl ester intermediates, as in ), increasing synthetic complexity compared to the straightforward piperazine coupling in C1–C7 .
Analytical Characterization: While C1–C7 were validated via 1H NMR (aromatic proton regions) and HRMS, similar techniques would apply to the target compound. For example, the spirocyclic system’s protons would resonate in distinct regions (e.g., δ 1.5–3.0 ppm for pyrrolidinone protons), differentiating it from C1–C7 .
生物活性
Methyl 4-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzoate, a complex organic compound with the molecular formula and CAS number 1787917-30-9, has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, cytotoxicity against various cancer cell lines, and other relevant biological effects.
Structural Overview
The compound features a spirocyclic structure that is characteristic of many biologically active molecules. The spirocyclic framework contributes to its unique physicochemical properties, enhancing its lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C21H19NO5 |
| Molecular Weight | 365.4 g/mol |
| Structure | Spirocyclic |
| CAS Number | 1787917-30-9 |
Research indicates that this compound may interact with specific molecular targets, including enzymes involved in cell cycle regulation and bacterial replication. Molecular docking studies suggest that it can inhibit enzymes such as DNA gyrase and cyclin-dependent kinase 6 (CDK6) .
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from different assays:
These results indicate that this compound exhibits significant cytotoxicity, comparable to standard chemotherapeutic agents.
Case Studies
- Cytotoxicity Against Lung Cancer Cells : A study reported that the compound exhibited an IC50 of 3.54 µM against A-549 lung cancer cells, indicating a potent inhibitory effect compared to traditional treatments like cisplatin (IC50 = 19.8 µM) .
- Inhibition of Cell Proliferation : In another investigation, this compound demonstrated a concentration-dependent inhibition of cell proliferation in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .
常见问题
Basic Research Questions
Q. What are the key challenges in synthesizing Methyl 4-(4-oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzoate, and how can they be addressed?
- Methodological Answer : The synthesis of spirocyclic compounds like this requires precise control over stereochemistry and regioselectivity. For example, attempts to introduce a 3,5-dioxopyrazolidin-1-yl fragment via hydrazide intermediates may fail due to competing acetylation reactions, as observed in related systems . Key strategies include:
- Using protecting groups (e.g., tert-butyl carbamates) to stabilize reactive intermediates .
- Optimizing reaction conditions (e.g., solvent polarity, temperature) to favor cyclization over side reactions .
- Monitoring progress via ¹H NMR (e.g., tracking singlet peaks at δ 1.86 ppm for methyl groups or δ 9.87–10.05 ppm for NHNH protons) .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to specific protons and carbons (e.g., carbonyl signals at δ 165–173 ppm in ¹³C NMR confirm the presence of four carbonyl groups) .
- HRMS : Validate molecular weight and fragmentation patterns (e.g., [M+H]+ adducts for mass accuracy) .
- X-ray crystallography : Resolve spirocyclic conformation, as demonstrated for structurally similar pyrrolidine-oxindole hybrids .
Q. What are the recommended analytical methods for purity assessment?
- Methodological Answer :
- HPLC-MS : Quantify impurities using reverse-phase columns and monitor UV absorption at 254 nm .
- Melting point analysis : Compare experimental values (e.g., 142–143°C for related spiro compounds) with literature data to detect polymorphic variations .
Advanced Research Questions
Q. How does the spirocyclic pyrrolidine-chroman system influence the compound’s physicochemical properties?
- Methodological Answer : The spiro architecture introduces steric hindrance and conformational rigidity, which can be analyzed via:
- Collision Cross Section (CCS) measurements : Predict molecular compactness using ion mobility spectrometry (e.g., CCS values of 233.8–245.8 Ų for [M+H]+ adducts) .
- DFT calculations : Model electronic effects of the 4-oxo group on chroman ring reactivity .
Q. What strategies can resolve contradictions in bioactivity data for spirocyclic derivatives?
- Methodological Answer : Discrepancies in biological assays (e.g., NF-κB inhibition vs. cytotoxicity) may arise from:
- Cellular context : Validate activity across multiple cell lines (e.g., HepG2, Huh-7) using MTT assays .
- Off-target effects : Perform counter-screens against unrelated targets (e.g., MAO enzymes) to confirm specificity .
Q. How can structural modifications enhance the compound’s metabolic stability?
- Methodological Answer :
- Introduce electron-withdrawing groups : Fluorine substitution at the pyrrolidine ring reduces oxidative metabolism .
- Prodrug design : Replace the methyl ester with a tert-butyl ester to improve oral bioavailability, as seen in related carbamate analogs .
Key Research Gaps
- Mechanistic studies : Limited data on the compound’s interaction with biological targets (e.g., kinases, GPCRs).
- In vivo pharmacokinetics : No published studies on absorption/distribution in animal models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
